molecular formula C11H10INO B1345450 5-(4-Iodophenyl)-5-oxovaleronitrile CAS No. 898767-84-5

5-(4-Iodophenyl)-5-oxovaleronitrile

Cat. No. B1345450
M. Wt: 299.11 g/mol
InChI Key: KFVPIQLLEFXYMO-UHFFFAOYSA-N
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Description

The compound “5-(4-Iodophenyl)-5-oxovaleronitrile” appears to be an organic molecule with an iodine atom attached to the phenyl group and a nitrile group attached to a five-carbon chain. The presence of the iodine atom suggests that this compound could be used in various organic reactions as a good leaving group. The nitrile group (-CN) is a functional group known for its reactivity and can undergo several types of reactions to form a variety of products.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-iodophenyl derivative with a compound containing a 5-carbon chain with a nitrile group. The exact method would depend on the available starting materials and the specific conditions required for the reaction.



Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-carbon ring typical of many organic compounds) with an iodine atom attached at the 4-position. Attached to this ring would be a five-carbon chain with a nitrile group (-CN) at the end.



Chemical Reactions Analysis

The compound could participate in various chemical reactions. The iodine atom on the phenyl ring makes it a good leaving group, which means it could be replaced by other groups in a substitution reaction. The nitrile group could also react with various nucleophiles, leading to a range of products.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the iodine atom and the nitrile group would influence properties like its boiling point, melting point, solubility, and reactivity.


Scientific Research Applications

7. Neuroscience

Compounds with iodophenyl groups may be used in neuroscience to study receptor binding and signal transduction pathways. For instance, analogs of 5-HT2A agonists have been researched for their potential in treating conditions involving chronic inflammation, such as rheumatoid arthritis and Alzheimer’s disease .

8. Microbiology

In microbiology, iodophenyl derivatives can serve as indicators of respiratory activity in aquatic bacteria. For example, the chemical transformation of tetrazolium salts, which include iodophenyl groups, has been used to indicate prior respiratory activity in bacteria .

10. Pharmacology

In pharmacology, iodophenyl derivatives can be important for the structural modification of molecules to enhance their therapeutic properties or reduce side effects. They can be used to create new drug candidates or to study the metabolism of drugs .

13. Cellular Respiration Indicator

Compounds with iodophenyl groups, like INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), have been used as indicators of prior respiratory activity in aquatic bacteria. This application is crucial in environmental microbiology to assess the respiration rates that dominate the oxidation of organics in the ocean .

14. Crystallography

The crystal structure analysis of iodophenyl-containing compounds, such as 4-(4-iodophenyl)-5H-1,2,3-dithiazole-5-thione, provides valuable insights into the design of new materials with potential applications in various fields, including electronics and photonics .

15. Anti-inflammatory and Anti-thrombolytic Agents

Some iodophenyl derivatives have shown potential as anti-inflammatory and anti-thrombolytic agents, suggesting their use in medical research and pharmacology .

16. Nonlinear Optical Materials

Iodophenyl compounds are being explored for their applications in nonlinear optical materials, which are essential for advancing terahertz technology across various domains, including telecommunications and medical imaging .

Safety And Hazards

As with any chemical compound, handling “5-(4-Iodophenyl)-5-oxovaleronitrile” would require appropriate safety precautions. This would likely include wearing protective clothing and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, such as its reactivity and toxicity.


Future Directions

The potential uses and future directions for research on this compound would depend on its properties and reactivity. It could potentially be used as a starting material for the synthesis of other compounds, or its properties could be studied for potential applications in areas like materials science or medicine.


properties

IUPAC Name

5-(4-iodophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVPIQLLEFXYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642244
Record name 5-(4-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodophenyl)-5-oxovaleronitrile

CAS RN

898767-84-5
Record name 4-Iodo-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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